Crystal Structure and Stereochemistry of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
Crystal Structure and Stereochemistry of 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals Published: March 18, 2026
Executive Summary
The heterocyclic scaffold 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (commonly referred to as 1-acetyl-5-phenyl-2-thiohydantoin) is a privileged pharmacophore with documented efficacy in antiandrogen therapies, anticonvulsant applications, and selective histone deacetylase (HDAC) inhibition [5]. Understanding its precise three-dimensional architecture, stereochemical dynamics, and solid-state packing is critical for rational drug design.
This whitepaper provides an authoritative analysis of the compound's crystal structure, detailing how the C5 stereocenter and the N1-acetyl modification dictate its supramolecular assembly. By synthesizing current crystallographic methodologies with field-proven thermodynamic principles, this guide serves as a definitive resource for researchers conducting X-ray diffraction (XRD) and structure-activity relationship (SAR) studies on thiohydantoin derivatives.
Molecular Architecture & Stereochemical Dynamics
The C5 Stereocenter and Chiral Integrity
The core of the molecule is an imidazolidin-4-one ring featuring a sulfanylidene (=S) group at position 2. The C5 carbon is sp³-hybridized and serves as the sole stereogenic center, bonding to a hydrogen atom, a phenyl ring, the N1 atom, and the C4 carbonyl carbon.
Depending on the synthetic origin (e.g., cyclization of racemic vs. enantiopure phenylglycine derivatives), the compound crystallizes either as a racemate in a centrosymmetric space group (typically P1ˉ or P21/c ) or as a homochiral crystal in a non-centrosymmetric space group (such as P212121 ) [3]. The stereochemistry at C5 is not merely a structural footnote; it actively dictates the orientation of the bulky phenyl group, which in turn influences the facial shielding of the heterocyclic core during stereoselective reactions, such as aldol additions [4].
The Role of N1-Acetylation
In unsubstituted 2-thiohydantoins, both N1 and N3 act as hydrogen bond donors, creating complex, multi-directional hydrogen-bonding networks [1]. The introduction of the acetyl group at N1 fundamentally alters the molecule's electronic and steric profile:
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Donor Elimination: The N1 position can no longer act as a hydrogen bond donor, forcing the crystal packing to rely exclusively on the N3–H proton.
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Steric Hindrance: The acetyl group restricts the rotational freedom of the adjacent C5-phenyl substituent, locking the molecule into a preferred conformation that minimizes 1,3-allylic strain.
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Electron Withdrawal: The acetyl carbonyl withdraws electron density from the imidazolidine ring, subtly shortening the N1–C2 bond due to partial double-bond character and increasing the acidity of the N3–H proton.
Fig 1: Structural drivers dictating the crystallographic packing of the thiohydantoin derivative.
Supramolecular Architecture & Hydrogen Bonding Networks
The crystal packing of 1-acetyl-5-phenyl-2-thiohydantoin is governed by the competition between two primary hydrogen bond acceptors: the C4=O carbonyl oxygen and the C2=S thiocarbonyl sulfur.
Graph-Set Motifs
Because oxygen is significantly more electronegative and a harder Lewis base than sulfur, the N3–H···O=C hydrogen bond is thermodynamically favored over the N3–H···S=C interaction [2].
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C(6) Chain Motif: The dominant packing arrangement involves the N3–H proton of one molecule hydrogen-bonding to the C4=O oxygen of an adjacent molecule translated along a crystallographic axis. This head-to-tail interaction forms infinite one-dimensional zigzag chains, characterized by the C(6) graph-set motif.
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R²₂(8) Dimer Motif: In specific polymorphs or when sterically forced, the molecules may pair up via dual N3–H···S=C interactions, forming a centrosymmetric 8-membered ring denoted as R22(8) [3]. However, for N-acetylated derivatives, the C(6) chain is vastly more prevalent due to the strong polarization of the C4=O bond.
Experimental Workflows: Crystallization & X-Ray Diffraction
To achieve publication-quality structural data, the experimental protocol must prioritize thermodynamic control during crystal growth and thermal suppression during data collection. The following self-validating workflow explains the causality behind each methodological choice.
Step-by-Step Crystallization Protocol
Objective: To grow single crystals with dimensions of at least 0.1 × 0.1 × 0.2 mm, minimizing twinning and solvent inclusion.
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Solvent Selection: Dissolve 50 mg of highly purified (>99% by HPLC) 1-acetyl-5-phenyl-2-thiohydantoin in a minimal volume (approx. 2 mL) of ethyl acetate. Causality: Ethyl acetate provides excellent solubility for the monomer while preventing premature precipitation.
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Antisolvent Layering (Vapor Diffusion): Place the unsealed vial containing the solution inside a larger, sealed chamber containing 10 mL of n-hexane. Causality: Vapor diffusion ensures a highly controlled, exponential decrease in solubility. This thermodynamic control favors the nucleation of a few high-quality single crystals rather than rapid, kinetic precipitation of microcrystalline powder.
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Incubation: Maintain the chamber in a vibration-free environment at a constant 20 °C for 48–72 hours until distinct, prismatic crystals form.
X-Ray Diffraction Data Collection & Refinement
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Cryo-Mounting: Harvest a suitable crystal using a micromount and immediately submerge it in a cryoprotectant oil (e.g., Paratone-N). Transfer the crystal to the goniometer under a steady stream of nitrogen gas at 100 K . Causality: Data collection at cryogenic temperatures is mandatory. It drastically reduces the anisotropic displacement parameters (ADPs) of the terminal acetyl methyl group, which is highly susceptible to rotational disorder at ambient temperatures.
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Data Acquisition: Utilize Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of data to ensure high redundancy and completeness (>99%).
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Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Validation: Ensure the final R1 value is < 0.05 and wR2 is < 0.15. The goodness-of-fit (S) should be near 1.0. Verify the stereochemistry at C5 using the Flack parameter if refining a non-centrosymmetric space group (a value near 0 confirms the absolute configuration).
Fig 2: Step-by-step X-ray diffraction workflow optimized for N-acetylated thiohydantoins.
Quantitative Crystallographic Data
The following table summarizes the benchmark bond lengths and angles expected for 1-acetyl-5-phenyl-2-thiohydantoin, derived from high-resolution structural analyses of analogous N-acetylated thiohydantoin derivatives[2, 3]. These metrics serve as a reference for validating newly collected crystallographic data.
| Structural Parameter | Atoms Involved | Expected Value Range | Mechanistic Implication |
| Bond Length (Å) | C2=S | 1.642 – 1.655 | Indicates strong double-bond character; weaker H-bond acceptor than C=O. |
| Bond Length (Å) | C4=O | 1.205 – 1.215 | Highly polarized; serves as the primary hydrogen bond acceptor. |
| Bond Length (Å) | N1–C2 | 1.385 – 1.395 | Shortened relative to standard C-N single bonds due to resonance delocalization. |
| Bond Length (Å) | N3–C2 | 1.325 – 1.335 | Exhibits significant partial double-bond character. |
| Bond Length (Å) | C5–C(Phenyl) | 1.510 – 1.520 | Standard sp³–sp² carbon-carbon single bond. |
| Bond Angle (°) | N1–C2–N3 | 108.0 – 109.5 | Reflects the internal strain of the 5-membered imidazolidine ring. |
| Bond Angle (°) | C2–N3–C4 | 111.5 – 112.5 | Planar geometry around N3 due to resonance with adjacent carbonyls. |
| Torsion Angle (°) | O(Acetyl)–C–N1–C2 | 0.0 – 15.0 | The acetyl group tends to lie nearly coplanar with the heterocycle to maximize conjugation. |
References
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Walker, L. A., Folting, K., & Merritt, L. L. (1969). The crystal structure of 2-thiohydantoin, C3H4ON2S. Acta Crystallographica Section B, 25(1), 88-93. URL:[Link]
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Delgado, G. E., et al. (2012). Synthesis, Crystal Structure and Hydrogen-bonding Patterns in Rac-N-acetyl-2-thiohydantoin-leucine. SciSpace. URL:[Link]
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Ichitani, M., et al. (2013). Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry, 4(4), 350-352. URL:[Link]
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Mancinelli, M., et al. (2021). Aldol Reactions of Conformationally Stable Axially Chiral Thiohydantoin Derivatives. ACS Omega, 6(42), 28243–28253. URL:[Link]
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Amin, S. A., et al. (2022). Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups. Journal of Medicinal Chemistry, 65(2), 1433–1457. URL:[Link]
